6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
CAS No.:
Cat. No.: VC16542833
Molecular Formula: C23H23ClO10
Molecular Weight: 494.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23ClO10 |
|---|---|
| Molecular Weight | 494.9 g/mol |
| IUPAC Name | 6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30) |
| Standard InChI Key | BHOJZVSZYFTIOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named 6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, reflecting its IUPAC nomenclature. It is interchangeably referred to as fenofibric acid acyl-β-D-glucuronide in pharmacological contexts, emphasizing its role as a phase II metabolite of fenofibric acid .
Molecular and Structural Properties
The molecular structure comprises three distinct regions:
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Fenofibric acid moiety: A 4-(4-chlorobenzoyl)phenoxy group linked to a 2-methylpropanoyl chain.
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Glucuronic acid unit: A tetrahydro-2H-pyran ring substituted with hydroxyl and carboxylic acid groups.
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Ester linkage: Connects the fenofibric acid and glucuronic acid components at the 6-position of the pyran ring .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 60318-63-0 |
| Molecular Formula | C₂₃H₂₃ClO₁₀ |
| Molecular Weight | 494.88 g/mol |
| Solubility | Soluble in DMSO, methanol |
| Storage Conditions | -80°C (6 months), -20°C (1 month) |
The ester bond confers stability under physiological conditions, while the glucuronic acid moiety enhances water solubility for renal excretion .
Pharmacokinetic and Metabolic Profile
Biotransformation Pathways
Fenofibrate, a prodrug, undergoes hydrolysis in the liver to form fenofibric acid, which is subsequently conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes—primarily UGT1A1 and UGT1A3. This conjugation produces the title compound, facilitating its elimination through urinary excretion (60%) and fecal routes .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 60% (fenofibrate as prodrug) |
| Tₘₐₓ (Fenofibrate) | 3.5 hours |
| Half-life (Fenofibric Acid) | 20 hours |
| Excretion | Urine (glucuronides), Feces |
Therapeutic Applications and Clinical Relevance
Role in Dyslipidemia Management
Fenofibric acid acyl-β-D-glucuronide is integral to fenofibrate’s efficacy in reducing triglycerides (30–50%) and LDL-C (10–15%), while increasing HDL-C (5–20%). Fixed-dose combinations with statins (e.g., atorvastatin) demonstrate superior triglyceride-lowering effects compared to monotherapies, particularly in patients with mixed dyslipidemia .
Cardiovascular Risk Reduction
By modulating peroxisome proliferator-activated receptor alpha (PPAR-α), fenofibric acid enhances fatty acid oxidation and lipoprotein lipase activity. Epidemiological studies correlate these mechanisms with reduced atherosclerotic cardiovascular disease (ASCVD) risk in high-risk cohorts .
Synthesis and Analytical Characterization
Chemical Synthesis
The compound is synthesized via enzymatic glucuronidation of fenofibric acid using recombinant UGT isoforms. Alternatively, chemical methods involve protecting-group strategies to form the ester linkage between fenofibric acid and glucuronic acid .
Analytical Methods
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HPLC-MS/MS: Quantifies plasma concentrations with a lower limit of detection (LLOD) of 0.1 ng/mL.
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NMR Spectroscopy: Confirms structural integrity, particularly the β-configuration of the glucuronide bond .
| Condition | Stability Duration |
|---|---|
| -80°C | 6 months |
| -20°C | 1 month |
| Room Temperature | Limited stability; avoid prolonged exposure |
Repeated freeze-thaw cycles degrade the compound; aliquoting in single-use vials is recommended .
Regulatory Status
| Region | Market Share (%) |
|---|---|
| North America | 38% |
| Europe | 32% |
| Asia-Pacific | 25% |
| Rest of World | 5% |
Future Directions and Research Opportunities
Mechanistic Studies
Ongoing research explores the compound’s role in non-alcoholic fatty liver disease (NAFLD) and its potential anti-inflammatory effects via PPAR-α modulation. Preclinical models suggest benefits in reducing hepatic steatosis and fibrosis .
Novel Formulations
Encapsulation in lipid nanoparticles aims to enhance bioavailability and target specificity, addressing limitations in current fenofibrate therapies .
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